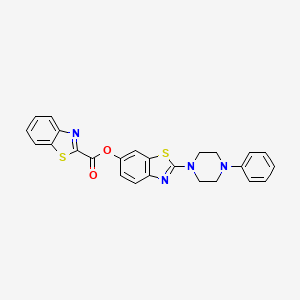

![molecular formula C22H29N5O2 B6489138 3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine CAS No. 899953-50-5](/img/structure/B6489138.png)

3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a pyridazine ring, and a methoxybenzoyl group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, it likely involves the reaction of appropriate precursors containing the piperazine and pyridazine rings. Piperazine derivatives are often synthesized through reactions involving amines . Pyridazine derivatives can be synthesized through various methods, including cyclization reactions .Molecular Structure Analysis

The compound’s structure can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. Piperazine rings can participate in various reactions, including substitutions . Pyridazine rings can also undergo various transformations, depending on the substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. These properties could be determined through experimental methods .科学研究应用

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB treatment. Researchers have explored analogues of PZA to enhance anti-TB activity.

Compound Evaluation: In a study by Singireddi et al , a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds also demonstrated low cytotoxicity to human cells. Further development is promising based on molecular interactions observed in docking studies.

Cascade Benz Annulation

Background: Cascade reactions are valuable in organic synthesis. The compound’s structure suggests potential for such reactions.

Mechanism: In a theoretical investigation , Ag(I)-catalyzed cascade benz annulation of N-(3-(2-(4-methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide was studied. The mechanism involves oxonium-ion generation, water nucleophilic addition, ring opening hydroxylation, and dual ketonization, leading to a 1,5-diketone intermediate.

Benzothiazole Derivatives

Background: Benzothiazole derivatives exhibit diverse biological activities. The compound’s structure contains a benzothiazole moiety.

Synthesis: A library of 3-(piperazin-1-yl)-1,2-benzothiazole derivatives was designed and synthesized . These compounds may have potential applications in medicinal chemistry.

作用机制

Target of Action

Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin receptors . These receptors play crucial roles in the central nervous system, influencing mood, cognition, and behavior.

Mode of Action

Based on the structural similarity to other piperazine derivatives, it can be hypothesized that it may act as an antagonist at its target receptors . Antagonists work by binding to the receptor and blocking it, preventing the natural ligand from binding and activating the receptor.

Biochemical Pathways

These include the dopaminergic pathways, which are involved in reward and motivation, and the serotonergic pathways, which play a role in mood regulation .

Pharmacokinetics

Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

If it acts as an antagonist at dopamine and serotonin receptors, it could potentially alter neuronal signaling and lead to changes in mood and behavior .

未来方向

属性

IUPAC Name |

(2-methoxyphenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-17-9-11-25(12-10-17)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)18-5-3-4-6-19(18)29-2/h3-8,17H,9-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRALIAMZVAEEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

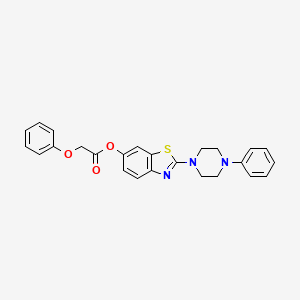

![N-cyclopentyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6489063.png)

![8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6489067.png)

![N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide](/img/structure/B6489068.png)

![5-fluoro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6489083.png)

![2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6489090.png)

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6489097.png)

![N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489100.png)

![1-(4-methylphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489114.png)

![N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489117.png)

![N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide](/img/structure/B6489118.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-3-[(2-chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6489125.png)

![N'-[(2-chlorophenyl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B6489141.png)